1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose
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Overview
Description
. This compound is characterized by its complex structure, which includes multiple benzoyl groups and an acetyl group attached to a ribofuranose backbone.
Preparation Methods
The synthesis of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose involves several key steps:
Methylation of Ribose: Ribose is methylated using thionyl chloride and methyl alcohol at low temperatures (0–5°C) for 8 hours.
Acetylation: The resulting benzyl ribose glucoside is acetylated using glacial acetic acid and acetic anhydride at -5 to 5°C for 5 hours.
This method is suitable for industrial production due to its simplicity, high yield, and low cost .
Chemical Reactions Analysis
1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose undergoes various chemical reactions:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents used.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl and benzoyl groups.
Common reagents used in these reactions include trimethylsilyl trifluoromethanesulfonate (TMSOTf) for silylation and various acids or bases for deprotection . Major products formed from these reactions include artificial nucleotides and other ribose derivatives .
Scientific Research Applications
1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose has several applications in scientific research:
Chemistry: Used in the synthesis of artificial nucleotides and other complex organic molecules.
Biology: Plays a role in the study of nucleoside analogs and their biological activities.
Medicine: Utilized in the development of antiviral and anticancer drugs, such as Azacitidine and Selenazofurin.
Industry: Employed in the production of pharmaceutical intermediates and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose involves its conversion into active nucleoside analogs. These analogs can interfere with nucleic acid synthesis by incorporating into DNA or RNA, thereby inhibiting viral replication or cancer cell proliferation . The molecular targets include various enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
1-O-Acetyl-2,3,5-tri-O-benzoyl-5-methyl-D-ribofuranose is unique due to its specific structure and functional groups. Similar compounds include:
β-D-Ribofuranose 1-acetate 2,3,5-tribenzoate: Another ribose-derived compound used in nucleoside synthesis.
Azacitidine: An anticancer drug that also targets nucleic acid synthesis.
Selenazofurin: An antiviral and anticancer agent with a similar mechanism of action.
These compounds share structural similarities but differ in their specific applications and biological activities.
Properties
Molecular Formula |
C29H26O9 |
---|---|
Molecular Weight |
518.5 g/mol |
IUPAC Name |
[(2R,3R,4R)-5-acetyloxy-4-benzoyloxy-2-(1-benzoyloxyethyl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C29H26O9/c1-18(34-26(31)20-12-6-3-7-13-20)23-24(36-27(32)21-14-8-4-9-15-21)25(29(38-23)35-19(2)30)37-28(33)22-16-10-5-11-17-22/h3-18,23-25,29H,1-2H3/t18?,23-,24-,25-,29?/m1/s1 |
InChI Key |
YAIBLMNVMOOSKD-GBQZFPTJSA-N |
Isomeric SMILES |
CC([C@@H]1[C@H]([C@H](C(O1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C1C(C(C(O1)OC(=O)C)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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